molecular formula C23H16ClNO3 B11582980 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide

Cat. No.: B11582980
M. Wt: 389.8 g/mol
InChI Key: HAGBSDWTBVNOCJ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide is an organic compound that features a benzofuran core with a chlorobenzoyl and a methylbenzamide substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the acylation of benzofuran derivatives with 4-chlorobenzoyl chloride, followed by the introduction of the 4-methylbenzamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H16ClNO3

Molecular Weight

389.8 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide

InChI

InChI=1S/C23H16ClNO3/c1-14-6-8-16(9-7-14)23(27)25-20-18-4-2-3-5-19(18)28-22(20)21(26)15-10-12-17(24)13-11-15/h2-13H,1H3,(H,25,27)

InChI Key

HAGBSDWTBVNOCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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